Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate
Description
Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate chain, which is further substituted with a dipropan-2-ylamino group and a keto group
Properties
CAS No. |
6946-67-4 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
methyl 6-[di(propan-2-yl)amino]-6-oxohexanoate |
InChI |
InChI=1S/C13H25NO3/c1-10(2)14(11(3)4)12(15)8-6-7-9-13(16)17-5/h10-11H,6-9H2,1-5H3 |
InChI Key |
OKDBCLDDUYQSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(dipropan-2-ylamino)-6-oxohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the reaction of 6-(dipropan-2-ylamino)-6-oxohexanoic acid chloride with methanol. This method requires the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropan-2-ylamino group may play a crucial role in binding to active sites, while the ester and keto groups contribute to the overall molecular stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-6-oxohexanoate: Similar structure but lacks the dipropan-2-yl substitution.
Ethyl 6-(dipropan-2-ylamino)-6-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-(diethylamino)-6-oxohexanoate: Similar structure but with diethylamino substitution instead of dipropan-2-ylamino.
Uniqueness
Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate is unique due to the presence of the dipropan-2-ylamino group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
